2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Brand Name: Vulcanchem
CAS No.: 182208-61-3
VCID: VC20933897
InChI: InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
SMILES: C1CC2=CC=CC=C2N3C1CNCC3
Molecular Formula: C12H16N2
Molecular Weight: 188.27 g/mol

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline

CAS No.: 182208-61-3

Cat. No.: VC20933897

Molecular Formula: C12H16N2

Molecular Weight: 188.27 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline - 182208-61-3

Specification

CAS No. 182208-61-3
Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
IUPAC Name 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline
Standard InChI InChI=1S/C12H16N2/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12/h1-4,11,13H,5-9H2
Standard InChI Key CHIINPDGHUONJZ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2N3C1CNCC3
Canonical SMILES C1CC2=CC=CC=C2N3C1CNCC3

Introduction

Structural Characteristics

Molecular Structure

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline features a complex tricyclic structure consisting of fused ring systems. The compound integrates both pyrazine and quinoline structural elements, creating a unique molecular architecture that contributes to its biological activity profile. The tricyclic structure consists of a quinoline portion fused with a piperazine ring, resulting in the distinctive pyrazino[1,2-a]quinoline skeleton.
The three-dimensional conformation of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline significantly influences its reactivity and potential interactions with biological targets. This conformation plays a crucial role in determining how the molecule binds to receptors and other biological macromolecules, ultimately affecting its pharmacological properties.

Structural Representation

The compound can be represented using various notations, with the Simplified Molecular Input Line Entry System (SMILES) being one of the most common. The canonical SMILES notation for 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline is C1CC2=CC=CC=C2N3C1CNCC3 . This notation captures the essential structural features of the molecule and enables computational analysis of its properties.
The International Chemical Identifier (InChI) representation provides another standardized way to describe the compound's chemical structure. The Standard InChI for the dihydrochloride salt form is InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)5-6-11-9-13-7-8-14(11)12;;/h1-4,11,13H,5-9H2;2*1H, with a corresponding InChIKey of GFIODZPHJMSAJD-UHFFFAOYSA-N .

Physical and Chemical Properties

Basic Properties

2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinoline exhibits specific physical and chemical properties that are essential for understanding its behavior in various contexts. The compound has a molecular formula of C12H16N2 and a molecular weight of approximately 188.27 g/mol in its free base form. It is classified under the CAS number 21535-56-8, which serves as its unique identifier in chemical databases.
The dihydrochloride salt form of the compound has a molecular formula of C12H18Cl2N2 and a higher molecular weight of 261.19 g/mol, with a different CAS number: 27114-02-9 . This salt form is particularly important for pharmaceutical applications due to its enhanced solubility in aqueous environments.

Comparative Properties Table

The following table presents a comparative overview of the key properties of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline in its free base and dihydrochloride salt forms:

PropertyFree Base FormDihydrochloride Salt Form
Molecular FormulaC12H16N2C12H18Cl2N2
Molecular Weight188.27 g/mol261.19 g/mol
CAS Number21535-56-827114-02-9
SMILES NotationC1CC2=CC=CC=C2N3C1CNCC3C1CC2=CC=CC=C2N3C1CNCC3.Cl.Cl
This comparison illustrates the structural differences between the two forms and highlights how salt formation affects the basic properties of the compound .

Synthesis and Preparation Methods

Common Synthetic Routes

The synthesis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline typically involves multi-step processes starting from readily available precursors. One common synthetic pathway begins with 1-fluoro-2-nitrobenzene and S-amino acids, progressing through several key reaction steps to form the desired product. Another significant approach involves [3+2] cycloaddition reactions, which have been explored for their efficiency in generating the target compound.
For the dihydrochloride salt form, the synthesis typically involves first forming the pyrazinoquinoline nucleus, followed by conversion to the dihydrochloride by reacting the base compound with hydrochloric acid in an appropriate solvent. This salt formation is particularly important for pharmaceutical applications, as it enhances the compound's solubility and stability.

Derivatives and Related Compounds

Key Derivatives

Several derivatives of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline have been synthesized and studied for their potential applications. One notable derivative is N-[(2-fluorophenyl)methyl]-8-nitro-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-5-carboxamide, which represents a more complex functionalized version of the parent compound . This derivative has a molecular formula of C26H30FN5O4 and a molecular weight of 495.55 g/mol.
Another significant derivative is 2,3,4,4a,5,6-hexahydro-3-(3-hydroxy-3-methylbutyl)-1H-pyrazino(1,2-a)quinoline, with the CAS number 21621-38-5 and a molecular weight of 274.4 g/mol . These derivatives often exhibit modified biological activities compared to the parent compound, making them valuable for specific therapeutic applications.

Comparative Analysis of Derivatives

The following table presents a comparative analysis of 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline and two of its key derivatives:

PropertyParent CompoundN-[(2-fluorophenyl)methyl]-8-nitro-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl] Derivative3-(3-Hydroxy-3-methylbutyl) Derivative
Molecular FormulaC12H16N2C26H30FN5O4C17H26N2O
Molecular Weight188.27 g/mol495.55 g/mol274.4 g/mol
CAS Number21535-56-8-21621-38-5
LogP-2.4725-
Hydrogen Bond Acceptors-9-
Hydrogen Bond Donors-1-
This comparative analysis highlights the structural diversity within the 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline family of compounds and demonstrates how modifications to the parent structure can significantly alter physicochemical properties .

Research Findings and Applications

Current Research Focus

Current research on 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline and its derivatives has focused primarily on their potential applications in medicinal chemistry. Studies have investigated their antimicrobial and anticancer properties, with promising results that suggest these compounds could serve as leads for the development of new therapeutic agents.
Research on pyrazinoquinolines has also highlighted their potential in modifying the core structure to enhance pharmacological properties. The dihydrochloride form of these compounds is particularly useful for formulation purposes due to its increased solubility, making it a valuable subject of pharmaceutical research.

Pharmaceutical Significance

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